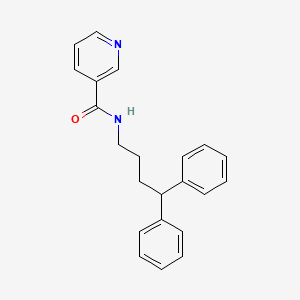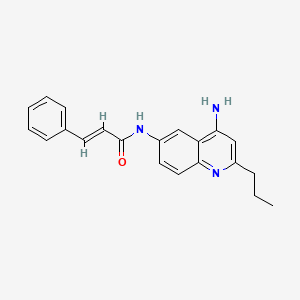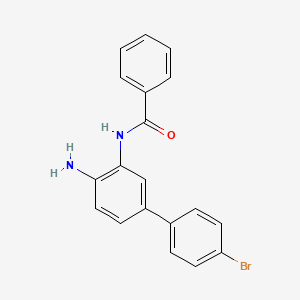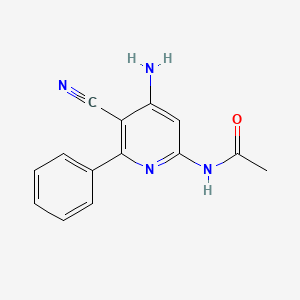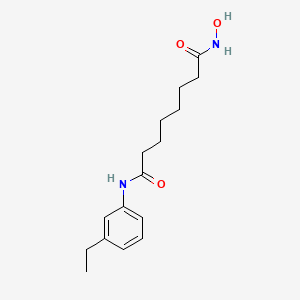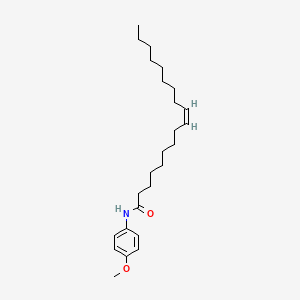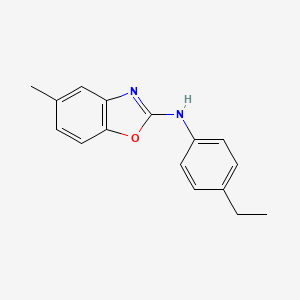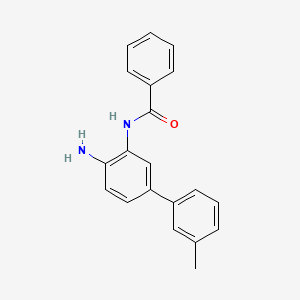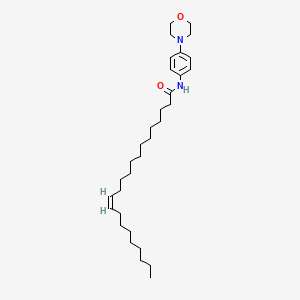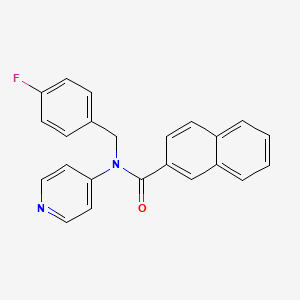
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-naphthoic acid and 4-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate amide.
Introduction of the Fluorobenzyl Group: The intermediate amide is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorobenzyl)-N-(pyridin-4-yl)-2-naphthamide
- N-(4-methylbenzyl)-N-(pyridin-4-yl)-2-naphthamide
- N-(4-bromobenzyl)-N-(pyridin-4-yl)-2-naphthamide
Uniqueness
N-(4-fluorobenzyl)-N-(pyridin-4-yl)-2-naphthamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C23H17FN2O |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-N-pyridin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H17FN2O/c24-21-9-5-17(6-10-21)16-26(22-11-13-25-14-12-22)23(27)20-8-7-18-3-1-2-4-19(18)15-20/h1-15H,16H2 |
InChI-Schlüssel |
MQJXOIDGELXEHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


